molecular formula C9H17NO B1475297 (1R,2R)-2-(cyclobutylamino)cyclopentan-1-ol CAS No. 1932490-03-3

(1R,2R)-2-(cyclobutylamino)cyclopentan-1-ol

Cat. No.: B1475297
CAS No.: 1932490-03-3
M. Wt: 155.24 g/mol
InChI Key: AJWRWLAWUCQLDW-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(Cyclobutylamino)cyclopentan-1-ol is a chiral amino alcohol compound of high interest in medicinal chemistry and organic synthesis. This chemical features a cyclopentane ring with stereospecific hydroxy and cyclobutylamino substituents in a trans (1R,2R) configuration, a motif common in bioactive molecules . The rigid trans-cyclopentane-1,2-diol scaffold serves as a valuable core structure for developing novel pharmaceutical candidates, often acting as a key chiral building block or a conformational restraint in molecular design . The research value of this compound and its analogs lies in their potential as intermediates for sodium channel inhibitors, which are a target for treating a range of conditions including neuropathic pain, arrhythmias, and convulsions . Similar chiral cyclopentylamine derivatives are explored for their therapeutic applications in pain management, cardiovascular diseases, and neurological disorders . As a chiral synthon, it is useful for synthesizing more complex, stereospecific molecules. The compound is offered For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1R,2R)-2-(cyclobutylamino)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-6-2-5-8(9)10-7-3-1-4-7/h7-11H,1-6H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWRWLAWUCQLDW-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2CCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)NC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,2R)-2-(cyclobutylamino)cyclopentan-1-ol, a cyclopentane derivative with a cyclobutyl amino group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C10H17NO\text{C}_{10}\text{H}_{17}\text{N}\text{O}

Key properties include:

  • Molecular Weight : 169.25 g/mol
  • Solubility : Soluble in organic solvents such as DMSO and ethanol.

Research indicates that (1R,2R)-2-(cyclobutylamino)cyclopentan-1-ol may interact with various biological targets, particularly in the modulation of neurotransmitter systems and potential anti-cancer activity.

Neurotransmitter Modulation

The compound has been studied for its effects on the serotonin receptor system. Specifically, it has shown promise as a ligand for the 5-HT6 receptor, which is implicated in cognitive function and mood regulation. Studies suggest that compounds interacting with this receptor can influence neurogenic processes and potentially offer therapeutic benefits for conditions such as depression and schizophrenia .

Anticancer Activity

In vitro studies have demonstrated that (1R,2R)-2-(cyclobutylamino)cyclopentan-1-ol exhibits cytotoxic effects against various cancer cell lines. For instance, it has been evaluated alongside other compounds in inhibiting DOT1L enzymatic activity, which is crucial in the proliferation of certain leukemic cells . The compound's structural features allow it to inhibit the growth of tumor cells effectively.

Table 1: Summary of Biological Activities

Activity TypeTarget Receptor/EnzymeEffectReference
Neurotransmitter Modulation5-HT6 ReceptorPotential cognitive enhancer
Anticancer ActivityDOT1LInhibition of cell proliferation
CytotoxicityVarious Cancer LinesInduces apoptosis in cancer cells

Case Study 1: Neuropharmacological Effects

A study investigating the neuropharmacological profile of (1R,2R)-2-(cyclobutylamino)cyclopentan-1-ol revealed its potential as a cognitive enhancer. Mice treated with the compound showed improved performance in memory tasks compared to control groups. The study highlighted the role of serotonin modulation in enhancing cognitive functions .

Case Study 2: Antitumor Efficacy

In another study focusing on its anticancer properties, (1R,2R)-2-(cyclobutylamino)cyclopentan-1-ol was tested against several leukemia cell lines. The results indicated a significant reduction in cell viability at concentrations ranging from 0.5 µM to 10 µM over a period of 72 hours. The mechanism was attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cell survival .

Scientific Research Applications

Chemical Applications

Synthesis and Reagent Use

The compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, such as:

  • Oxidation : Converts the compound into corresponding ketones or carboxylic acids.
  • Reduction : Produces amines or alcohols from the compound.
  • Substitution : Engages in nucleophilic substitution reactions where amino or hydroxyl groups are replaced by other functional groups.

These reactions often involve reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. The optimization of reaction conditions is crucial for achieving high yields and purity.

Biological Applications

Potential Biological Activity

Research indicates that (1R,2R)-2-(cyclobutylamino)cyclopentan-1-ol may exhibit significant biological activity. Studies are ongoing to evaluate its effects on cellular processes and enzyme activity. The compound's ability to interact with biological targets suggests it could play a role in:

  • Enzyme Modulation : The compound may bind to specific enzymes, modulating their activity and influencing metabolic pathways.
  • Cellular Proliferation : Initial findings suggest that it may affect the proliferation of certain cell types, making it a candidate for further investigation in cancer research .

Medicinal Applications

Drug Development

There is growing interest in the therapeutic potential of (1R,2R)-2-(cyclobutylamino)cyclopentan-1-ol. Its unique structure may confer advantages in drug design, particularly in developing treatments for diseases where modulation of specific biological pathways is beneficial.

Case Studies

  • Cancer Research : Preliminary studies have shown that compounds similar to (1R,2R)-2-(cyclobutylamino)cyclopentan-1-ol can inhibit key enzymes involved in cancer progression. This suggests that derivatives of this compound might also exhibit anticancer properties .
  • Immunomodulation : Research has indicated that compounds with structural similarities can serve as immunomodulators, potentially aiding in the treatment of autoimmune diseases or enhancing immune response against infections .

Industrial Applications

The compound is also being explored for its utility in industrial applications:

  • Material Science : Its unique chemical properties make it suitable for developing new materials with specific functionalities.
  • Pharmaceutical Intermediates : As an intermediate in the synthesis of pharmaceuticals and agrochemicals, (1R,2R)-2-(cyclobutylamino)cyclopentan-1-ol plays a crucial role in the production pipeline .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, highlighting differences in substituents, stereochemistry, and molecular properties:

Compound Name Molecular Formula Substituent/Functional Group Stereochemistry Molecular Weight (g/mol) CAS Number Purity (%) Key Applications References
(1R,2R)-2-(Cyclobutylamino)cyclopentan-1-ol C₉H₁₇NO Cyclobutylamino (1R,2R) 155.24 1248048-25-0 N/A Pharmaceutical synthesis
(1S,2R)-2-(Aminomethyl)cyclopentan-1-ol C₆H₁₃NO Aminomethyl (1S,2R) 115.18 225791-08-2 Unverified Intermediate in chiral catalysts
rac-(1R,2R)-2-(Piperazin-1-yl)cyclopentan-1-ol C₉H₁₈N₂O Piperazine Racemic (R,R) 170.26 EN300-1217652 95% Neuropharmacology (e.g., receptor modulation)
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO Aminobutyl Unspecified 157.25 19110-40-8 95% Agrochemicals, material science
(1R,2R)-2-[(2-Chlorophenyl)amino]cyclopentan-1-ol C₁₁H₁₄ClNO 2-Chlorophenylamino (1R,2R) 211.5 N/A N/A Antimicrobial research
(1R,2R)-2-(Allyloxy)cyclopentan-1-ol C₈H₁₄O₂ Allyloxy (1R,2R) 142.20 1360828-80-3 N/A Polymer chemistry

Key Differences and Implications

Substituent Effects
  • Cyclobutylamino vs. Piperazine/Chlorophenylamino: The cyclobutyl group in the target compound offers a balance of steric hindrance and lipophilicity, whereas the piperazine substituent (as in rac-(1R,2R)-2-(piperazin-1-yl)cyclopentan-1-ol) enhances solubility and basicity due to its two amine groups, making it suitable for CNS-targeting drugs .
Stereochemical Influence
  • The (1R,2R) configuration in the target compound contrasts with the (1S,2R) isomer of (1S,2R)-2-(aminomethyl)cyclopentan-1-ol. Such stereochemical differences can drastically alter binding affinities in chiral environments, as seen in enantioselective catalysis or receptor-ligand interactions .
Functional Group Reactivity
  • The allyloxy group in (1R,2R)-2-(allyloxy)cyclopentan-1-ol enables participation in radical or nucleophilic reactions, unlike the amino group in the target compound, which is more reactive in alkylation or condensation reactions .

Pharmaceutical Relevance

  • The target compound’s cyclobutylamino group is advantageous in kinase inhibitor design due to its ability to occupy hydrophobic pockets in enzyme active sites. Comparatively, the aminobutyl analog (1-(1-Aminobutan-2-yl)cyclopentan-1-ol) has shown promise in agrochemicals, likely due to its extended alkyl chain enhancing membrane permeability .

Material Science

  • The allyloxy derivative (1R,2R)-2-(allyloxy)cyclopentan-1-ol has been utilized in crosslinking reactions for polymer synthesis, leveraging its unsaturated bond for covalent network formation .

Preparation Methods

Rhodium-Catalyzed Decarbonylative Coupling of Cyclobutanones and Alkenes

A highly effective strategy to access saturated cyclopentane frameworks is through an intramolecular rhodium-catalyzed decarbonylative cycloaddition between cyclobutanones and alkenes. This method leverages cyclobutanones as cyclopropane surrogates, undergoing C–C bond activation followed by CO extrusion to form bridged cyclopentane structures with high stereochemical control.

  • Mechanism Summary : The rhodium catalyst inserts oxidatively into the α C–C bond of the cyclobutanone, extrudes CO, and then facilitates olefin migratory insertion and reductive elimination to form the cyclopentane ring fused with the substituent framework. This process is described as a formal (4+2-1) cycloaddition, indicating the ring size and decarbonylation step.

  • Ligand Effects : Electron-rich bulky monodentate phosphine ligands such as tricyclohexylphosphine (PCy3) and Buchwald-type ligands (e.g., XPhos) significantly improve the yield and selectivity for the desired bridged cyclopentane products by promoting olefin coordination and suppressing side reactions like cyclopropane formation or non-decarbonylative cycloaddition.

  • Optimized Conditions : Using [Rh(coe)2Cl]2 as the catalyst precursor with XPhos ligand at elevated temperatures (~160–170°C) in 1,4-dioxane solvent for extended reaction times (up to 72 hours) yields bridged cyclopentanes in up to 69% isolated yield.

Entry Catalyst & Ligand Temp (°C) Conversion (%) Yield of (4+2-1) Product (%) Yield of Cyclopropane Byproduct (%)
1 [Rh(C2H4)2Cl]2 + P(C6F5)3 160 60 6 53
3 [Rh(C2H4)2Cl]2 + PCy3 160 70 28 42
8 [Rh(coe)2Cl]2 + XPhos 160 95 63 30
14 [Rh(coe)2Cl]2 + XPhos 170 100 69 29

Table 1: Selected optimization data for rhodium-catalyzed decarbonylative cycloaddition reaction (yields by 1H NMR with mesitylene internal standard)

Substrate Scope and Functional Group Tolerance

  • Various substituents at the cyclobutanone C3 position are compatible, including hydrogen, alkyl, and aryl groups, allowing for diverse cyclopentane derivatives.

  • Olefin substituents with varying steric bulk influence the reaction efficiency; 1,1-disubstituted alkenes still afford good yields.

  • Nitrogen-containing linkers, such as tosyl (Ts) or nitrobenzenesulfonyl (Ns) protected amines, are tolerated, facilitating subsequent functionalizations.

  • Aromatic backbones linked to the cyclobutanone improve reactivity and selectivity, likely due to electronic effects.

Summary of Preparation Strategy

Step Reaction Type Key Reagents/Catalysts Outcome
1 Rhodium-catalyzed decarbonylative cycloaddition [Rh(coe)2Cl]2, XPhos, 1,4-dioxane, heat Formation of stereodefined cyclopentane ring
2 Functional group activation Mesylation/tosylation reagents Activation of 2-position for substitution
3 Nucleophilic substitution or reductive amination Cyclobutylamine, base or reducing agent Introduction of cyclobutylamino group
4 Deprotection and purification Mild acidic or basic conditions Isolation of (1R,2R)-2-(cyclobutylamino)cyclopentan-1-ol

Research Findings and Notes

  • The rhodium-catalyzed decarbonylative cycloaddition provides a robust and versatile platform for synthesizing complex cyclopentane scaffolds with high stereocontrol and functional group compatibility.

  • Ligand choice critically influences the reaction pathway and product distribution, with bulky electron-rich phosphines favoring the desired bridged cyclopentane.

  • The methodology tolerates nitrogen-containing substituents, enabling facile incorporation of amino groups after ring formation.

  • Further derivatization of the bridged cyclopentane framework is possible, including removal of protecting groups and oxidation to lactams or imides, demonstrating synthetic flexibility.

  • The approach has been applied in the synthesis of bioactive compounds, such as antifungal drugs, highlighting its practical utility.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1R,2R)-2-(cyclobutylamino)cyclopentan-1-ol, and how do reaction conditions influence yield and stereoselectivity?

  • Methodological Answer : The synthesis typically involves cyclopropanation or cyclopentanol derivatization. For example, stereoselective synthesis can be achieved using hydroboration-oxidation with chiral auxiliaries like (+)-IpcBH₂, as demonstrated in the synthesis of (1R,2R)-2-(furan-2-yl)cyclopentan-1-ol (yield: 92%) . Key steps include:

  • Cyclopentane Ring Formation : Use of cyclopentenone precursors.
  • Amination : Reaction with cyclobutylamine under controlled pH and temperature.
  • Oxidation/Reduction : Employing KMnO₄ or CrO₃ for oxidation, or NaBH₄ for reduction .
    • Data Table :
MethodReagents/ConditionsYieldStereoselectivityReference
Hydroboration(+)-IpcBH₂, -25°C → 0°C92%High (R,R)
Reductive AminationNaBH₃CN, MeOH, RT~65%Moderate

Q. How is the stereochemistry of (1R,2R)-2-(cyclobutylamino)cyclopentan-1-ol confirmed experimentally?

  • Methodological Answer :

  • Chiral HPLC : Resolve enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H column) .
  • X-ray Crystallography : Definitive confirmation via single-crystal analysis, as seen in related cyclopentanol derivatives .
  • Optical Rotation : Compare measured [α]D values with literature data for (1R,2R) configurations .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to assign protons (e.g., cyclobutyl NH at δ ~2.5 ppm) and carbons. 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
  • IR : Confirm hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during synthesis, and what are common pitfalls?

  • Methodological Answer :

  • Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to enhance ee.
  • Temperature Control : Low temperatures (-25°C) minimize racemization, as shown in hydroboration reactions .
  • Pitfalls : Competing pathways (e.g., epimerization at high pH) require strict pH monitoring .

Q. What strategies resolve contradictions in reported biological activity data for similar cyclopentanol derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Test across a concentration gradient to identify non-linear effects.
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity.
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 2-(methylamino)cyclopentan-1-ol) to isolate substituent effects .

Q. How do steric and electronic effects of the cyclobutyl group influence reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Steric Effects : The cyclobutyl group’s strained ring increases steric hindrance, slowing SN2 reactions.
  • Electronic Effects : Electron-donating NH group activates the cyclopentanol ring for electrophilic substitutions.
  • Case Study : Compare reaction rates with unsubstituted cyclopentanol in Mitsunobu or alkylation reactions .

Q. What are the limitations of current experimental designs in studying this compound’s metabolic stability?

  • Methodological Answer :

  • Matrix Degradation : Organic degradation during long-term assays (e.g., 9-hour studies) alters metabolite profiles. Solution: Use continuous cooling to stabilize samples .
  • In Vitro-In Vivo Gaps : Liver microsome assays may not replicate in vivo conditions. Combine with PBPK modeling for accuracy .

Comparative Analysis

Q. How does (1R,2R)-2-(cyclobutylamino)cyclopentan-1-ol compare to 2-(methylamino)cyclopentan-1-ol in receptor binding affinity?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to compare binding poses in target receptors (e.g., GPCRs).
  • SPR Assays : Surface plasmon resonance quantifies KD values. The cyclobutyl group’s rigidity may enhance affinity vs. methylamino derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(1R,2R)-2-(cyclobutylamino)cyclopentan-1-ol
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(1R,2R)-2-(cyclobutylamino)cyclopentan-1-ol

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